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Compound of Interest

Compound Name: 2,3-Dichlorotoluene

Cat. No.: B105489

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,3-dichlorotoluene, a key intermediate in the synthesis of various pharmaceuticals and
agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists,
and professionals in drug development and chemical synthesis.

Quantitative Spectroscopic Data

The spectroscopic data for 2,3-dichlorotoluene is summarized in the tables below, providing a
clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (8) ppm Multiplicity Assignment
~7.25 m Aromatic CH
~7.08 m Aromatic CH
~7.04 m Aromatic CH
2.38 S CHs

Solvent: CDCIs, Frequency: 400 MHz
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13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assighment
137.9 C-CHs

134.3 C-Cl

131.8 C-Cl

130.6 Aromatic CH
127.3 Aromatic CH
126.9 Aromatic CH
19.9 CHs

Solvent: CDCIz

Infrared (IR) Spectroscopy

The infrared spectrum of 2,3-dichlorotoluene exhibits several characteristic absorption bands
corresponding to the vibrations of its functional groups.

Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch
~2920 Medium Aliphatic C-H Stretch (CH3)
~1570, ~1450 Medium-Strong Aromatic C=C Ring Stretch
~780 Strong C-CI Stretch

Aromatic C-H Bend (out-of-
~740 Strong
plane)

Mass Spectrometry (MS)

The mass spectrum of 2,3-dichlorotoluene provides crucial information about its molecular
weight and fragmentation pattern.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b105489?utm_src=pdf-body
https://www.benchchem.com/product/b105489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment
miz
159 ~42 [M]* (Molecular ion, 3°Cl2)
160 ~27 [M]* (Isotopic peak, 3°CIR7Cl)
161 ~7 [M]* (Isotopic peak, 37Cl2)
[M-CI]* (Loss of a chlorine
125 100
atom)
127 ~32 Isotopic peak for [M-CI]*
[M-CI-HCI]* or other
89 ~31

fragmentation

Experimental Protocols

The following sections outline generalized yet detailed methodologies for acquiring the
spectroscopic data presented above. These protocols are representative of standard practices
in analytical chemistry.

NMR Spectroscopy

Sample Preparation:
o Accurately weigh approximately 10-20 mg of 2,3-dichlorotoluene.

 Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing tetramethylsilane (TMS) as an internal standard (0 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.

o Ensure the sample height in the tube is sufficient for the instrument's detector (typically 4-5
cm).

Data Acquisition:

 Insert the NMR tube into the spectrometer's probe.
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» Lock the spectrometer on the deuterium signal of the CDCls.
» Shim the magnetic field to achieve optimal homogeneity and resolution.

e For H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include a spectral width of approximately 15 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width
(e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of 13C, a
larger number of scans and a longer acquisition time are required.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

» Place a small drop of liquid 2,3-dichlorotoluene onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

e Place a second salt plate on top of the first, spreading the liquid into a thin film.
o Carefully mount the salt plates in the spectrometer's sample holder.
Data Acquisition (FTIR):

o Record a background spectrum of the empty spectrometer to account for atmospheric CO:z
and H20.

o Place the sample holder with the prepared salt plates into the beam path.
e Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

e The final spectrum is presented as percent transmittance or absorbance versus wavenumber
(cm™2).

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):
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e Introduce a small amount of the 2,3-dichlorotoluene sample into the mass spectrometer,
often via a direct insertion probe or through a gas chromatograph (GC-MS).

 In the ion source, the sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV).

e This causes the molecules to ionize, forming a molecular ion ([M]*) and various fragment

ions.

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or
magnetic sector).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2,3-dichlorotoluene.
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Caption: A generalized workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dichlorotoluene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105489#spectroscopic-data-for-2-3-dichlorotoluene-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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